solubility profile of 8-Methoxyisochroman-4-one in common organic solvents
solubility profile of 8-Methoxyisochroman-4-one in common organic solvents
An in-depth understanding of the solvation behavior of heterocyclic compounds is a prerequisite for successful assay development, organic synthesis, and pharmacological profiling. 8-Methoxyisochroman-4-one (CAS: 412018-72-5) is a versatile oxygen-containing heterocycle characterized by a methoxy group at the C8 position of the isochromanone core[1].
As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay of thermodynamics, crystal lattice energy, and solvent-solute interactions. This whitepaper provides a comprehensive, field-validated guide to the solubility profile of 8-Methoxyisochroman-4-one across common organic solvents, grounded in physicochemical principles and rigorous analytical methodologies.
Physicochemical Framework & Solvation Thermodynamics
To predict and manipulate the solubility of 8-Methoxyisochroman-4-one, we must first deconstruct its molecular architecture. The compound has a molecular weight of 178.18 g/mol and a melting point of 100.5–102°C, indicating a moderately stable crystal lattice[1].
The solvation thermodynamics of this molecule are dictated by its specific functional groups:
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Hydrogen Bond Acceptors (HBA): The molecule possesses 3 HBAs (the C4 ketone carbonyl, the C8 methoxy oxygen, and the pyran ring oxygen)[2].
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Hydrogen Bond Donors (HBD): It possesses 0 HBDs, meaning it cannot donate protons to solvent molecules[2].
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Lipophilicity & Polarity: With a calculated LogP of approximately 1.41 and a Topological Polar Surface Area (TPSA) of 35.5 Ų, the molecule exhibits moderate lipophilicity and a relatively nonpolar isochromanone core[2][3].
The Causality of Solvent Affinity: Because 8-Methoxyisochroman-4-one lacks hydrogen bond donors, it relies entirely on the solvent to provide H-bond donation or strong dipole-dipole interactions to overcome its crystal lattice energy. Polar aprotic solvents (like DMSO) excel here, as their strong dipoles interact favorably with the polarizable ketone and methoxy groups. Conversely, in aqueous media, the hydrophobic bulk of the aromatic and pyran rings incurs a massive entropic penalty (the hydrophobic effect), leading to poor aqueous solubility[3].
Diagram 1: Solvation interaction pathways based on solvent classification.
Quantitative Solubility Matrix
Based on the physicochemical parameters and empirical behavior of the isochromanone class, the solubility profile of 8-Methoxyisochroman-4-one across standard laboratory solvents is summarized below.
| Solvent Classification | Specific Solvent | Expected Solubility Range (mg/mL) | Qualitative Descriptor | Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50.0 | Freely Soluble | Strong dipole-dipole interaction; optimal for stock solutions[1]. |
| Polar Aprotic | Dimethylformamide (DMF) | > 50.0 | Freely Soluble | High dielectric constant disrupts crystal lattice. |
| Polar Aprotic | Dichloromethane (DCM) | 20.0 - 40.0 | Soluble | Favorable dispersion forces with the aromatic core. |
| Polar Protic | Ethanol (EtOH) | 10.0 - 20.0 | Sparingly Soluble | Solute acts as H-bond acceptor from EtOH hydroxyl[1]. |
| Polar Protic | Methanol (MeOH) | 10.0 - 20.0 | Sparingly Soluble | Similar to Ethanol; useful for HPLC mobile phases. |
| Non-Polar | Hexane / Heptane | < 1.0 | Very Slightly Soluble | Lack of dipole interactions fails to break lattice energy. |
| Aqueous | Water / PBS (pH 7.4) | < 0.1 | Practically Insoluble | Hydrophobic rejection of the nonpolar isochromanone core[3]. |
Standardized Protocols for Solubility Determination
To generate self-validating data, researchers must distinguish between Thermodynamic Solubility (the absolute equilibrium of the solid in solvent) and Kinetic Solubility (the point of precipitation when shifted from an organic stock into an aqueous environment).
Protocol A: Thermodynamic Solubility via Shake-Flask and HPLC-UV
This protocol determines the absolute maximum concentration of 8-Methoxyisochroman-4-one that can dissolve in a specific organic solvent at equilibrium.
Causality Note: We utilize centrifugation rather than syringe filtration for phase separation. Lipophilic heterocycles frequently adsorb to nylon or PTFE filter membranes, artificially lowering the measured solubility. Centrifugation ensures true supernatant quantification.
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Solid Dispensing: Accurately weigh ~20 mg of crystalline 8-Methoxyisochroman-4-one into a 2.0 mL amber glass vial. (Amber glass is recommended to prevent any potential photo-oxidation of the methoxy group).
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Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., Ethanol). The presence of visible, undissolved solid is mandatory to ensure the system is saturated.
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Equilibration: Seal the vial and place it in a thermomixer. Incubate at 25.0 ± 0.5 °C with constant agitation (800 rpm) for 48 hours.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
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Dilution: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the detector.
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Quantification: Inject into an HPLC-UV system. 8-Methoxyisochroman-4-one exhibits strong chromophoric behavior due to its conjugated aromatic system; monitor at λ = 254 nm. Quantify against a standard curve prepared from a DMSO stock.
Diagram 2: Step-by-step workflow for determining thermodynamic solubility.
Protocol B: Kinetic Solubility via Nephelometry (Solvent-Shift)
When transitioning 8-Methoxyisochroman-4-one from organic synthesis into biological research, it is critical to know at what concentration the compound will precipitate out of a DMSO stock when introduced to aqueous assay buffers[1][4].
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Stock Preparation: Prepare a master stock of 10 mM 8-Methoxyisochroman-4-one in 100% DMSO.
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Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate.
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Solvent Shift: Spike 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate. This yields a final DMSO concentration of 1% (v/v), which is generally well-tolerated in biological assays.
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Incubation: Incubate the plate at room temperature for 2 hours to allow for nucleation and particle growth.
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Nephelometric Readout: Measure light scattering using a microplate nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering (precipitation) is detected compared to a blank control.
Formulation Strategies & Troubleshooting
If the inherent solubility of 8-Methoxyisochroman-4-one in a chosen solvent system is insufficient for your application, consider the following field-proven interventions:
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Co-Solvency: For aqueous applications, utilizing a co-solvent system such as 10% Ethanol in water can significantly improve the solubility of the nonpolar isochromanone core[3].
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Fluorinated Solvents: In complex organic synthesis workflows (e.g., transition-metal catalysis), if standard polar aprotic solvents fail to stabilize reactive intermediates of isochromanones, fluorinated alcohols like Hexafluoro-2-propanol (HFIP) can be utilized. HFIP acts as a strong hydrogen-bond donor to the C4 ketone and C8 methoxy group, drastically enhancing solubility while stabilizing ionic species[5].
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Enolization Considerations: Be aware that in highly acidic or basic environments, the isochroman-4-one system can undergo keto-enol tautomerization. The enol form will exhibit a distinctly different solubility and reactivity profile than the native ketone[6]. Maintain neutral pH conditions during storage and routine solubility testing to ensure structural integrity[1].
References
- Buy 8-Methoxyisochroman-4-one (EVT-3530722)
- 8-metoxi-4-isocromanona 412018-72-5 wiki - Es - Guidechem Source: GuideChem URL
- Overcoming solubility issues of 7-Hydroxyisochroman - Benchchem Source: Benchchem URL
- HFIP in Organic Synthesis | Chemical Reviews - ACS Publications Source: ACS Publications URL
- Identification, Synthesis, and Biological Evaluation of Metabolites...
- Keto−Enol/Enolate Equilibria in the Isochroman-4-one System...
Sources
- 1. evitachem.com [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
